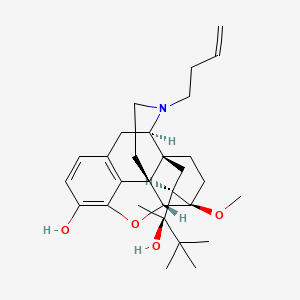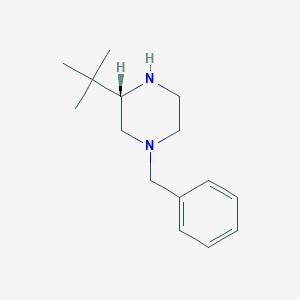
(S)-1-benzyl-3-tert-butylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-benzyl-3-tert-butylpiperazine: is a chiral piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-(1,1-dimethylethyl) group and a 1-(phenylmethyl) group, making it structurally unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of automated synthesis equipment to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Piperazine N-oxides.
Reduction: Piperazine amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: Piperazine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology: They are studied for their potential as enzyme inhibitors and receptor modulators . Medicine: Piperazine derivatives are found in various pharmaceuticals, including antipsychotics, antivirals, and anticancer agents . Industry: They are used in the production of polymers, surfactants, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of piperazine derivatives often involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some piperazine derivatives act as serotonin receptor agonists or antagonists, influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Morpholine: Another six-membered nitrogen heterocycle with similar pharmacological properties.
Piperidine: A structurally related compound with a single nitrogen atom in the ring.
Quinuclidine: A bicyclic nitrogen heterocycle with similar biological activities.
Uniqueness: (S)-1-benzyl-3-tert-butylpiperazine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the 3-(1,1-dimethylethyl) group and the chiral center at the 3-position can enhance its selectivity and potency in biological systems .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-tert-butylpiperazine |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1 |
InChI Key |
AVQDNIKNUHUQMI-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


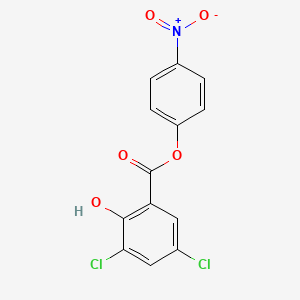
![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
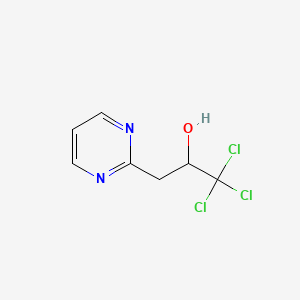
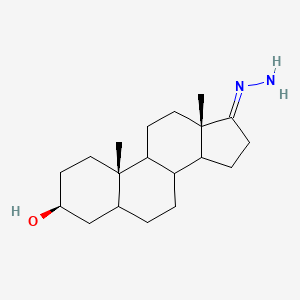
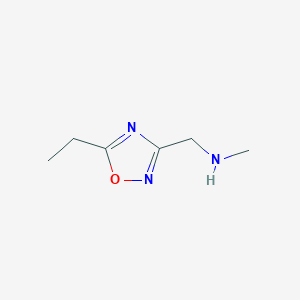
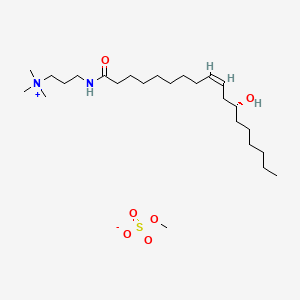
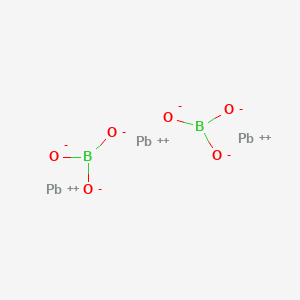
![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4-dichlorobenzoate](/img/structure/B1506323.png)

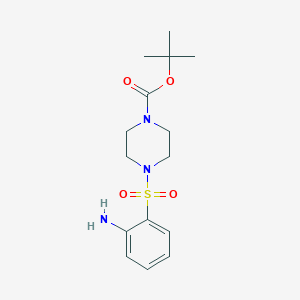
![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)
